molecular formula C9H9BrN4O2 B2761369 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide CAS No. 2097861-39-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2761369
CAS No.: 2097861-39-5
M. Wt: 285.101
InChI Key: PLVYNQVIBOYTMI-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the furan ring: The furan ring can be introduced through a bromination reaction, where a furan derivative is brominated to form 5-bromofuran.

    Coupling of the triazole and furan rings: The triazole and furan rings are then coupled through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-5-bromofuran-2-carboxamide: Similar structure but with a different triazole isomer.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-bromofuran-2-carboxamide is unique due to the specific combination of the triazole and furan rings, along with the bromine atom and carboxamide group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-N-[2-(triazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVYNQVIBOYTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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